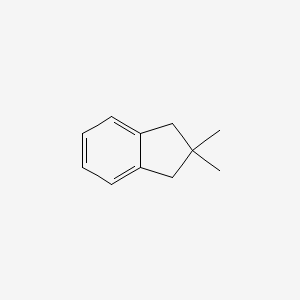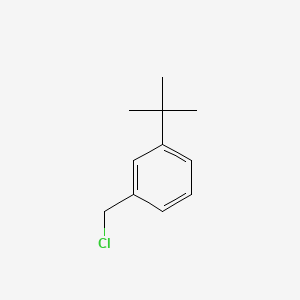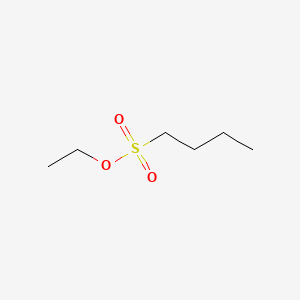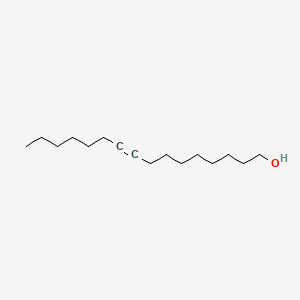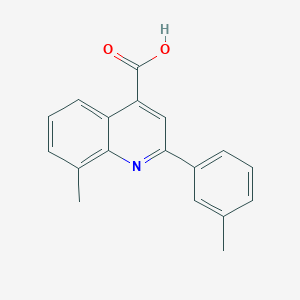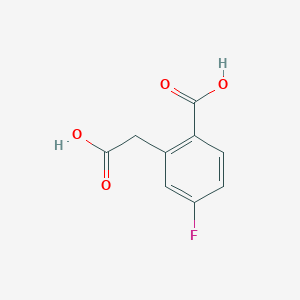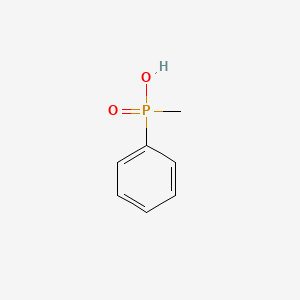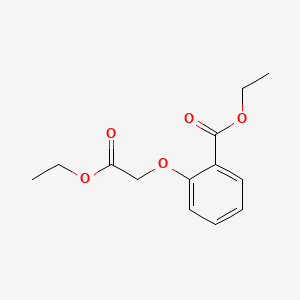
Dimethyl 4-methoxyphthalate
描述
Dimethyl 4-methoxyphthalate is an organic compound with the molecular formula C11H12O5. It is a derivative of phthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a methoxy group. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl 4-methoxyphthalate can be synthesized through the esterification of 4-methoxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes where 4-methoxyphthalic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote esterification, and the product is purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phthalic anhydrides or other oxidized derivatives.
Reduction: The compound can be reduced to form phthalic acid derivatives.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products:
Oxidation: Phthalic anhydrides or other oxidized derivatives.
Reduction: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学研究应用
Dimethyl 4-methoxyphthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research has explored its role in drug development, particularly in enhancing the efficacy of chemotherapy drugs and reducing their side effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which dimethyl 4-methoxyphthalate exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Dimethyl phthalate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Dimethyl terephthalate: Has a different substitution pattern on the benzene ring, leading to different chemical properties.
Dimethyl 5-aminoisophthalate: Contains an amino group, which significantly alters its reactivity and applications.
Uniqueness: Dimethyl 4-methoxyphthalate is unique due to the presence of the methoxy group, which enhances its reactivity in nucleophilic aromatic substitution reactions and provides distinct chemical properties compared to other phthalate derivatives .
属性
IUPAC Name |
dimethyl 4-methoxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-7-4-5-8(10(12)15-2)9(6-7)11(13)16-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSKDXDNBSJCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352993 | |
| Record name | Dimethyl 4-methoxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22895-19-8 | |
| Record name | Dimethyl 4-methoxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




